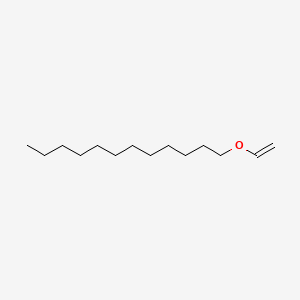
Dodecane, 1-(ethenyloxy)-
Übersicht
Beschreibung
“Dodecane, 1-(ethenyloxy)-” is a chemical compound with the molecular formula C14H28O . It can be analyzed using a reverse phase (RP) HPLC method with simple conditions .
Molecular Structure Analysis
The molecular structure of “Dodecane, 1-(ethenyloxy)-” consists of 14 carbon atoms, 28 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChIKey is LAYAKLSFVAPMEL-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
1. Formation of Dodecane-in-Water Nanoemulsions
- Summary of Application: Dodecane, 1-(ethenyloxy)- is used in the formation of dodecane-in-water nanoemulsions from hydrothermal homogeneous solutions. These nanoemulsions are of interest in various industries such as food, pharmaceutical, cosmetic, chemical, agricultural, print/ink, and petroleum due to their unique properties like transparency or translucency and slower creaming or sedimentation .
- Methods of Application: The net flow rate of water and dodecane was fixed at 10.0 mL min −1, and cold water containing Brij 97 was injected at 10 mL min −1. At a total net flow rate of 20 mL min −1, 1.2 L of emulsions can be produced in 1 h. The pressure was kept constant at 25 MPa .
- Results or Outcomes: The study demonstrated the formation of nanoemulsions with droplet sizes between 20 nm and 200 nm. These nanoemulsions have potential benefits for developing a new realm of applications such as pharmaceutical and cosmetic formulations as well as reactors for synthesizing nanomaterials .
2. Enhancement of Fumarase Activity in Recombinant Escherichia coli
- Summary of Application: Dodecane, 1-(ethenyloxy)- is used as an oxygen vector to enhance the activity of fumarase in recombinant Escherichia coli. The addition of n-dodecane increased the activity of fumarase significantly .
- Methods of Application: Three organic solutions at different concentrations were chosen as oxygen vectors for fumarase expression. The addition of n-dodecane did not induce a significant change in the expression of fumarase .
- Results or Outcomes: The concentration of ATP increased sharply during the first 6h of induction, to a value 7600% higher than that in the absence of an oxygen-vector. NAD/NADH and NADP/NADPH ratios were positively correlated with fumarase activity. n-Dodecane can be used to increase the concentration of ATP and change the energy metabolic pathway, providing sufficient energy for fumarase folding .
3. Molecular Dynamics of Interfacial Crystallization
- Summary of Application: Dodecane, 1-(ethenyloxy)- is used in the study of interfacial crystallization of dodecane on hydroxylated silica surfaces impacted by H2O and CO2. This research is crucial for understanding the behavior of oil in exploited or depleted oil reservoirs .
- Methods of Application: The study used molecular dynamics simulation to investigate the morphology of dodecane in a nanopore at temperatures typical in exploited or depleted oil reservoirs .
- Results or Outcomes: The study found that the morphology of dodecane changes from an isolated, solidified dodecane droplet to a film with orderly lamellae structures remaining within, and finally to a film containing randomly distributed dodecane molecules, as the system temperature increases .
4. Role of Intracellular Microenvironment
- Summary of Application: Dodecane, 1-(ethenyloxy)- is used to study the effect of the intracellular microenvironment in the presence of an oxygen vector during the expression of a fusion protein in Escherichia coli .
- Methods of Application: Three organic solutions at different concentrations were chosen as oxygen vectors for fumarase expression. The addition of n-dodecane did not induce a significant change in the expression of fumarase .
- Results or Outcomes: The study found that the application of n-dodecane as an oxygen vector can greatly enhance the expression of fumarase in recombinant E. coli, and the biological energy molecule ATP may play a key role in protein expression for both high expression levels and specific activities .
5. Interfacial Crystallization of Dodecane on Hydroxylated Silica Surface
- Summary of Application: Dodecane, 1-(ethenyloxy)- is used in the study of interfacial crystallization of dodecane on hydroxylated silica surfaces impacted by H2O and CO2. This research is crucial for understanding the behavior of oil in exploited or depleted oil reservoirs .
- Methods of Application: The study used molecular dynamics simulation to investigate the morphology of dodecane in a nanopore at temperatures typical in exploited or depleted oil reservoirs .
- Results or Outcomes: The study found that the morphology of dodecane changes from an isolated, solidified dodecane droplet to a film with orderly lamellae structures remaining within, and finally to a film containing randomly distributed dodecane molecules, as the system temperature increases .
6. Role of Intracellular Microenvironment
- Summary of Application: Dodecane, 1-(ethenyloxy)- is used to study the effect of the intracellular microenvironment in the presence of an oxygen vector during the expression of a fusion protein in Escherichia coli .
- Methods of Application: Three organic solutions at different concentrations were chosen as oxygen vectors for fumarase expression. The addition of n-dodecane did not induce a significant change in the expression of fumarase .
- Results or Outcomes: The study found that the application of n-dodecane as an oxygen vector can greatly enhance the expression of fumarase in recombinant E. coli, and the biological energy molecule ATP may play a key role in protein expression for both high expression levels and specific activities .
Safety And Hazards
“Dodecane, 1-(ethenyloxy)-” should be handled with care. It’s recommended to use personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid breathing vapors or spray mist . It’s also advised not to ingest the substance and to keep it away from heat and sources of ignition .
Eigenschaften
IUPAC Name |
1-ethenoxydodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-12-13-14-15-4-2/h4H,2-3,5-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYAKLSFVAPMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29160-06-3 | |
| Record name | Dodecane, 1-(ethenyloxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29160-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4061098 | |
| Record name | Dodecane, 1-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecane, 1-(ethenyloxy)- | |
CAS RN |
765-14-0 | |
| Record name | Dodecyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl vinyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecane, 1-(ethenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecane, 1-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(vinyloxy)dodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL VINYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL8RPK2NTQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



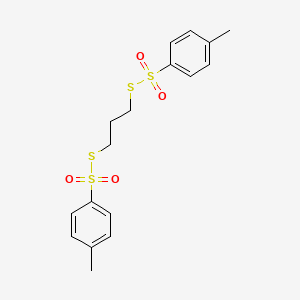
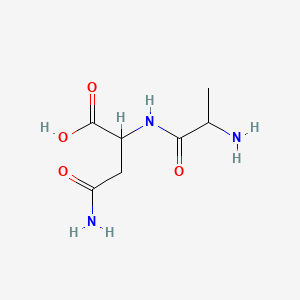
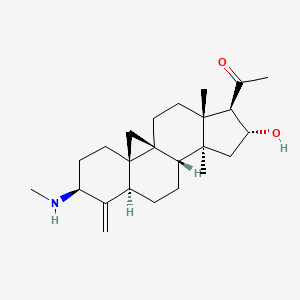
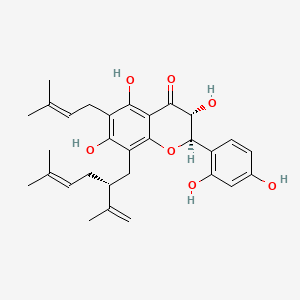
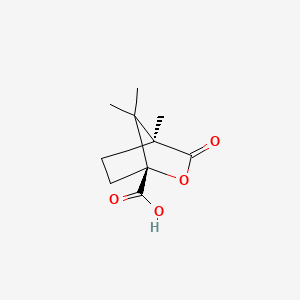
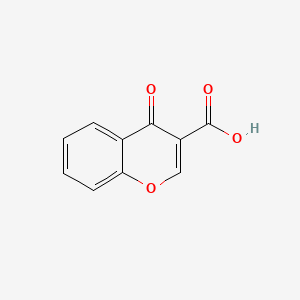
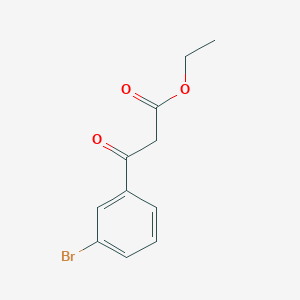
![3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1584913.png)

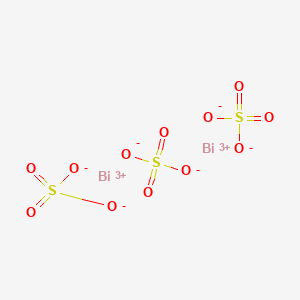
![2,3-Dihydro-1h-benzo[de]isoquinoline](/img/structure/B1584917.png)
![n-[3-(Dipropylamino)phenyl]acetamide](/img/structure/B1584920.png)
![Naphtho[1,2-d]thiazole, 2-(methylthio)-](/img/structure/B1584921.png)